molecular formula C13H11N3O B3016742 (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide CAS No. 387843-98-3

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide

Cat. No. B3016742
CAS RN: 387843-98-3
M. Wt: 225.251
InChI Key: CSAOTRPXJJNCSF-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide, also known as CAY10465, is a small molecule inhibitor that has been shown to modulate various biological processes. This compound has been widely studied due to its potential therapeutic applications in cancer, inflammation, and other diseases. In

Scientific Research Applications

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been shown to reduce inflammation in animal models of arthritis and colitis.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Additionally, it has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and inhibit the growth of various cancer cell lines. Additionally, it has been shown to modulate the activity of various signaling pathways, including the protein kinase CK2 and the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide in lab experiments include its high potency and selectivity, as well as its ability to modulate various signaling pathways. However, there are also some limitations to using this compound, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are many potential future directions for the study of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide. One area of research could focus on the development of more potent and selective inhibitors of CK2 and NF-κB. Additionally, further studies could explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of more effective delivery systems and optimization of pharmacokinetic properties could also be an area of future research.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a multi-step process that involves the reaction of 2-methyl-3-nitroindole with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. This intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized for high yield and purity, and has been used in various scientific studies.

properties

IUPAC Name

(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-11(6-9(7-14)13(15)17)10-4-2-3-5-12(10)16-8/h2-6,16H,1H3,(H2,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAOTRPXJJNCSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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